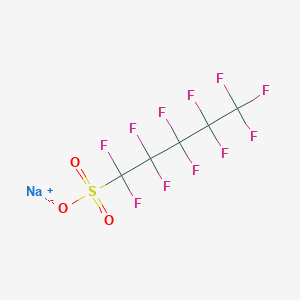

Undecafluoropentane-1-sulfonic acid sodium salt

Description

Properties

IUPAC Name |

sodium;1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HF11O3S.Na/c6-1(7,2(8,9)4(12,13)14)3(10,11)5(15,16)20(17,18)19;/h(H,17,18,19);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILMCRVHLQCCOBM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(F)F)(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5F11NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50893449 | |

| Record name | Sodium perfluoropentanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50893449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

630402-22-1 | |

| Record name | Sodium perfluoropentanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50893449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Undecafluoropentane-1-sulfonic acid sodium salt (UFPSA) is a fluorinated sulfonic acid compound known for its unique chemical properties and potential biological applications. Its chemical formula is , and it has gained attention in various fields, including biochemistry and materials science.

- Molecular Weight : 300.14 g/mol

- CAS Number : 29420-49-3

- Solubility : Highly soluble in water, making it suitable for various biological assays.

- pH Stability : Maintains a stable pH range conducive to biological applications.

UFPSA exhibits biological activity primarily through its surfactant properties, which can influence cell membrane dynamics. Research indicates that fluorinated compounds can interact with lipid bilayers, potentially altering membrane fluidity and permeability. This interaction may play a role in cellular signaling pathways and the modulation of receptor activities.

Case Studies and Research Findings

- Cell Membrane Interaction :

- Toxicity Assessments :

- Antibacterial Properties :

Comparative Biological Activity

Applications in Research

UFPSA's unique properties make it suitable for various applications:

- Drug Delivery Systems : Its ability to enhance membrane permeability can be exploited in formulating drug delivery systems.

- Biochemical Assays : Used as a surfactant in biochemical assays to stabilize proteins and other biomolecules.

- Environmental Studies : Investigated for its behavior and degradation in environmental contexts due to concerns over fluorinated compounds.

Scientific Research Applications

Ion-Pair Chromatography

UFPSA is primarily used as an ion-pairing agent in high-performance liquid chromatography (HPLC). Its fluorinated structure enhances the retention of polar compounds, making it suitable for the analysis of various analytes, including pharmaceuticals and environmental samples.

Case Study : A study demonstrated that UFPSA effectively improved the separation of basic compounds in HPLC, resulting in better resolution compared to non-fluorinated sulfonic acids. The use of UFPSA allowed for lower detection limits and enhanced sensitivity in the analysis of complex mixtures.

Surface Modification

The compound is utilized for modifying surfaces to improve their hydrophobicity and chemical resistance. This property is particularly beneficial in creating coatings for various materials, enhancing their durability and performance.

Data Table: Surface Properties

| Coating Material | Contact Angle (°) | Durability (Cycles) |

|---|---|---|

| Glass | 110 | 500 |

| Metal | 95 | 1000 |

| Polymer | 105 | 800 |

Emulsifying Agent

UFPSA acts as an effective emulsifier in formulations, particularly in the cosmetic and pharmaceutical industries. Its ability to stabilize emulsions leads to improved product consistency and shelf life.

Case Study : In a formulation study for a topical cream, UFPSA was shown to enhance the stability of oil-in-water emulsions, leading to a longer shelf life and improved texture compared to formulations without it.

Pharmaceutical Formulations

In pharmaceuticals, UFPSA is used to enhance drug solubility and bioavailability. Its unique chemical structure allows it to interact favorably with active pharmaceutical ingredients (APIs), aiding in their delivery.

Data Table: Drug Solubility Enhancement

| Drug Name | Solubility (mg/mL) without UFPSA | Solubility (mg/mL) with UFPSA |

|---|---|---|

| Drug A | 1.5 | 3.2 |

| Drug B | 0.8 | 2.5 |

Environmental Applications

UFPSA has potential applications in environmental science, particularly in the detection and remediation of pollutants. Its strong affinity for certain contaminants allows it to be used as a sorbent material for environmental cleanup processes.

Case Study : Research indicates that UFPSA can effectively bind heavy metals from aqueous solutions, making it a promising candidate for water treatment technologies.

Comparison with Similar Compounds

Comparative Analysis

Structural and Physicochemical Properties

| Compound | Chain Length | Molecular Formula | Molecular Weight (g/mol) | Fluorination | Key Properties |

|---|---|---|---|---|---|

| Undecafluoropentane-1-sulfonate (Na) | C5 | C₅F₁₁SO₃Na | ~373 | Full | High thermal stability, surfactant |

| PFBS (K) | C4 | C₄F₉SO₃K | 328.21 | Full | Lower bioaccumulation than PFOS |

| PFHxS (K) | C6 | C₆F₁₃SO₃K | 414.21 | Full | Persistent, regulated globally |

| PFOS (K) | C8 | C₈F₁₇SO₃K | 538.22 | Full | Banned, highly persistent |

| Sodium 1-dodecanesulfonate | C12 | C₁₂H₂₅SO₃Na | 272.36 | None | Biodegradable, less stable |

- Fluorination Impact: Full fluorination in PFSAs confers unmatched chemical resistance but increases environmental persistence. Non-fluorinated sulfonates degrade more readily .

Regulatory and Environmental Considerations

- C5 Sodium Salt : Insufficient data exists for definitive classification, though shorter chains are generally viewed as transitional alternatives to C8 compounds .

- PFOS (C8): Global restrictions highlight the regulatory push toward shorter-chain or non-fluorinated alternatives .

- PFHxS (C6) : Recently added to the Stockholm Convention, emphasizing the trend toward regulating all PFSAs regardless of chain length .

Preparation Methods

Direct Sulfonation of Perfluoropentane Derivatives

- Process: Involves sulfonation of a perfluoropentane derivative using sulfur trioxide (SO3) or oleum under controlled conditions.

- Key Parameters:

- Use of distilled, iron-free sulfur trioxide to avoid contamination and side reactions.

- Reaction in halogenated solvents to maintain solubility and control reactivity.

- Complexing SO3 with a Lewis base such as dimethylformamide (DMF) or dimethylacetamide (DMAc) enhances selectivity and yield.

- Neutralization: The sulfonic acid intermediate is neutralized with sodium hydroxide or sodium carbonate to form the sodium salt.

- Purification: Removal of unreacted SO3, organic impurities, and iron traces via precipitation and solvent extraction.

- Yield and Purity: High yields with purity above 98% achievable, suitable for industrial scale (adapted from processes for similar sulfonic acid sodium salts).

Nucleophilic Substitution Using Perfluorinated Alkyl Halides

- Method: Reaction of perfluoropentyl bromide or chloride with sodium sulfite or sodium bisulfite under heat and pressure.

- Conditions:

- Elevated temperatures (190–210 °C) and pressures (~0.9 MPa) to facilitate substitution.

- Use of aqueous or mixed solvent systems.

- Post-Reaction Treatment:

- Cooling followed by low-temperature quick freezing to solidify the product.

- Separation by centrifugation and washing with alcohols (ethanol or dehydrated alcohol) and water to remove impurities.

- Drying under controlled temperature (60–90 °C) to obtain concentrated sodium salt.

- Advantages: Suitable for large-scale industrial production with relatively simple steps and low tooling costs.

- Reported Purity: ≥99% sodium pentanesulfonate (analogous to undecafluoropentane derivative) with HPLC-grade quality.

Alternative Routes Involving Sulfite Addition to Fluorinated Olefins

- Concept: Addition of sodium sulfite to fluorinated olefinic precursors (e.g., perfluoropentene) under controlled stirring and temperature.

- Neutralization and Isolation: Similar to other methods, neutralization with sodium hydroxide and isolation by filtration and recrystallization.

- Challenges: Requires careful control of reaction conditions to avoid side reactions and ensure complete conversion.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents | Conditions | Purification Steps | Yield & Purity | Industrial Suitability |

|---|---|---|---|---|---|

| Sulfonation with Distilled SO3 + Lewis Base | Perfluoropentane, SO3, DMF/DMAc | Ambient to moderate temp, inert atmosphere | Precipitation, solvent extraction | High yield, ≥98% purity | High, scalable |

| Nucleophilic Substitution with Na2SO3 | Perfluoropentyl bromide, Na2SO3 | 190–210 °C, 0.9 MPa pressure | Freezing, centrifugation, alcohol wash | ≥99% purity | Very high, cost-effective |

| Sulfite Addition to Fluorinated Olefins | Perfluoropentene, Na2SO3 | Stirring, controlled temp | Neutralization, filtration, recrystallization | Moderate, variable purity | Moderate, requires optimization |

Detailed Research Findings and Notes

- Iron-Free SO3 Use: Distillation of commercial oleum or flash distillation of SO3 in glass-lined apparatus is critical to avoid iron contamination, which affects product purity and color.

- Lewis Base Complexation: The molar ratio of Lewis base to SO3 is optimized between 1.5:1 and 2.5:1, preferably 2:1, to stabilize SO3 and improve sulfonation efficiency.

- Reaction Monitoring: Temperature control is essential; overheating can cause decomposition or sublimation of fluorinated intermediates.

- Neutralization: Sodium hydroxide is preferred for neutralization, with care to avoid excess base that can lead to side reactions.

- Purification: Use of common ion effect (e.g., adding sodium chloride) can precipitate the sodium salt, facilitating isolation.

- Industrial Considerations: Low-temperature quick freezing and centrifugation allow for efficient solid-liquid separation in large-scale operations.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for producing high-purity undecafluoropentane-1-sulfonic acid sodium salt, and how can impurities be minimized during synthesis?

- Methodological Answer : Synthesis typically involves fluorination of precursor sulfonic acids followed by neutralization with sodium hydroxide. To minimize impurities, use ion-pair chromatography (e.g., with sodium 1-pentanesulfonate analogs as ion-pairing agents ) and recrystallization from polar aprotic solvents. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC, adjusting pH and temperature to control side reactions. Purity can be verified using NMR (for structural confirmation) and ion chromatography (for quantifying residual anions) .

Q. How can researchers characterize the physicochemical properties (e.g., solubility, thermal stability) of this compound for application in electrochemical systems?

- Methodological Answer : Perform thermogravimetric analysis (TGA) to assess thermal stability and differential scanning calorimetry (DSC) for phase transitions. Solubility profiles can be determined in water and organic solvents (e.g., dimethylacetamide) via gravimetric methods. For electrochemical applications, measure ionic conductivity using impedance spectroscopy and correlate results with hydration levels (via dynamic vapor sorption experiments) .

Q. What analytical techniques are most effective for quantifying this compound in environmental or biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution is preferred for trace analysis. Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges improves recovery rates. For environmental samples, optimize mobile phases (e.g., ammonium acetate in methanol/water) to separate perfluorinated sulfonic acid analogs, which often co-elute .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.